Product packaging for 3-Fluorobicyclo[1.1.1]pentan-1-amine(Cat. No.:CAS No. 146038-60-0)

3-Fluorobicyclo[1.1.1]pentan-1-amine

Cat. No.: B3104111
CAS No.: 146038-60-0
M. Wt: 101.12 g/mol
InChI Key: ZGOLNZFXRMRVJY-UHFFFAOYSA-N
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Description

3-Fluorobicyclo[1.1.1]pentan-1-amine (CAS 146038-60-0) is a high-value, bifunctional building block strategically designed for advanced Structure-Activity Relationship (SAR) studies in modern drug discovery. This compound integrates the highly sought-after bicyclo[1.1.1]pentane (BCP) scaffold with a fluorine atom, creating a powerful tool for medicinal chemists. The BCP core serves as a rigid, three-dimensional bioisostere, commonly used to replace flat, aromatic rings like 1,4-disubstituted phenyl rings or internal alkynes. This substitution helps improve key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, by presenting a saturated carbon framework that is less susceptible to oxidative metabolism. The fluorine atom, strategically placed on the bridge, further fine-tunes the molecule's properties. Its high electronegativity can influence the compound's electron distribution and pKa, potentially enhancing binding affinity to biological targets. Furthermore, the strong carbon-fluorine bond can be utilized to block metabolically vulnerable sites, thereby improving the compound's in vivo half-life. The primary amine group provides a versatile handle for synthetic incorporation into larger molecules, for instance, via amide or sulfonamide bond formation. The utility of this building block is exemplified in published research, where its hydrochloride salt (CAS 1826900-79-1) has been successfully used in the synthesis of potent soluble epoxide hydrolase (sEH) inhibitors. This compound is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8FN B3104111 3-Fluorobicyclo[1.1.1]pentan-1-amine CAS No. 146038-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorobicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN/c6-4-1-5(7,2-4)3-4/h1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOLNZFXRMRVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to the Bicyclo[1.1.1]pentane Core

The construction of the highly strained BCP framework is a significant synthetic challenge. Historically, several methods have been developed, but two primary strategies have emerged as the most versatile and widely adopted: the ring-opening of [1.1.1]propellane and the insertion of carbenes into bicyclo[1.1.0]butanes.

The development of synthetic routes to [1.1.1]propellane has revolutionized access to the BCP scaffold. This exceptionally strained molecule readily undergoes reactions that open the central, inverted C1-C3 bond, providing a direct pathway to 1,3-disubstituted BCPs. This reactivity has been exploited with a wide array of reagents.

One of the most common approaches involves the addition of nucleophiles, such as organometallic reagents (e.g., Grignard reagents), which attack one of the bridgehead carbons, cleaving the central bond and forming a BCP-anion intermediate. This intermediate can then be trapped with an electrophile. Similarly, radical additions to [1.1.1]propellane are highly efficient. Radicals, often generated from alkyl halides, add to a bridgehead carbon to produce a BCP-centered radical, which can be subsequently functionalized. These methods offer a modular and powerful platform for creating diverse BCP derivatives.

Reagent Type Initiator/Conditions Intermediate Outcome
Organometallics (e.g., Grignard)Heat (e.g., 100 °C in diethyl ether)BCP-anionFormation of 1,3-disubstituted BCPs after trapping
Alkyl HalidesRadical Initiator (e.g., triethylborane)BCP-radicalFormation of 1-halo-3-alkyl BCPs
Anions (C, N, etc.)Base (e.g., n-BuLi)BCP-anionFormation of terminally substituted BCPs after quenching

This table summarizes common ring-opening reactions of [1.1.1]propellane to form the BCP core.

An alternative strategy for constructing the BCP core, which avoids the synthesis and handling of [1.1.1]propellane, is the insertion of a carbene into the central C1-C3 bond of a bicyclo[1.1.0]butane (BCB). Bicyclo[1.1.0]butane, while also strained, possesses significant olefinic character in its central bond, making it susceptible to cycloaddition-type reactions.

This method is particularly useful for synthesizing bridge-substituted BCPs. For instance, the addition of dihalocarbenes (e.g., :CCl₂) to a BCB yields a dihalogenated BCP at the bridge position, which can then be dehalogenated. More recent advancements have demonstrated catalytic metal carbene insertions using stable carbene precursors like triftosylhydrazones, allowing for the synthesis of valuable 1,2,3-trisubstituted BCPs. Computational studies suggest that the reaction often proceeds through a diradical addition of a triplet carbene into the strained C-C bond of the BCB.

Carbene Source Catalyst/Conditions BCB Substrate Product Type
Dihaloform (e.g., CHCl₃)BaseSubstituted Bicyclo[1.1.0]butaneBridge-dihalogenated BCP
Diazo CompoundsPhotosensitizer or Rhodium CatalystSubstituted Bicyclo[1.1.0]butaneBridge-substituted BCP
TriftosylhydrazonesMetal CatalystBicyclo[1.1.0]butane Esters1,2,3-Trisubstituted BCPs

This table illustrates various carbene insertion reactions into bicyclo[1.1.0]butanes for BCP core synthesis.

Targeted Synthesis of 3-Fluorobicyclo[1.1.1]pentan-1-amine

The synthesis of the title compound requires specific functionalization at both bridgehead positions of the BCP core. This is typically achieved through a sequence involving the fluorination of a carboxylic acid precursor, followed by the conversion of a second carboxylic acid group into the target amine moiety.

The introduction of a fluorine atom at a bridgehead position of the BCP core is a key step in the synthesis of this compound. A robust and scalable method for this transformation is the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

This reaction employs a radical-based mechanism. Adsool and Goh developed a protocol using Selectfluor® as the fluorinating agent in the presence of a silver nitrate (B79036) (AgNO₃) catalyst. The reaction proceeds via the silver-catalyzed generation of a BCP-centered radical through decarboxylation, which is then trapped by the electrophilic fluorine source. This method provides an efficient route to 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, the direct precursor for the subsequent amination step. Optimization studies have shown that catalyst loading and the stoichiometry of the fluorinating agent are critical for achieving high yields.

Parameter Condition Effect on Yield Reference
Fluorinating AgentSelectfluor® (2.5 equiv.)Optimal for high conversion
CatalystAgNO₃ (7.5 mol%)Best outcome in consistent 67% yield
Temperature65-70 °CSufficient for reaction to proceed
Starting MaterialBicyclo[1.1.1]pentane-1,3-dicarboxylic acidReadily available precursor

This table details the optimized conditions for the radical fluorination of BCP dicarboxylic acid.

With 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid in hand, the final step is the conversion of the remaining carboxylic acid group into a primary amine. This transformation is a classic example of functional group interconversion.

The Curtius rearrangement is a reliable and widely used method for converting carboxylic acids into primary amines with the loss of one carbon atom. This reaction is particularly well-suited for the synthesis of this compound from its carboxylic acid precursor.

The process begins with the activation of the carboxylic acid, which is then converted into an acyl azide (B81097). This is commonly achieved using diphenylphosphoryl azide ((PhO)₂P(O)N₃) in the presence of a base like triethylamine (B128534). Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate intermediate. This highly reactive intermediate is typically not isolated but is trapped in situ with an alcohol, such as tert-butanol (B103910), to form a stable Boc-protected amine (a carbamate). The final step is the acidic cleavage of the Boc protecting group to yield the desired this compound, which is often isolated as a hydrochloride salt. This two-step, one-pot procedure from the carboxylic acid provides the target amine in good yield.

Step Reagents Intermediate Purpose
1. Azide Formation & Rearrangement(PhO)₂P(O)N₃, Et₃N, tBuOH, Heat (85 °C)Isocyanate, then Boc-protected amineConvert carboxylic acid to a protected amine
2. DeprotectionAcid (e.g., HCl in Dioxane)Primary amine saltRemove the Boc protecting group to yield the final product

This table outlines the key steps of the Curtius rearrangement as applied to the synthesis of this compound.

Functional Group Interconversion Strategies for the Amine Moiety

Reduction of Azido Intermediates

A key transformation in the synthesis of this compound is the conversion of an azide intermediate. This is commonly achieved through a Curtius rearrangement, a versatile method for converting carboxylic acids to amines.

In a typical sequence, a precursor such as 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is first converted to an acyl azide. This intermediate is not isolated but is generated in situ and undergoes thermal rearrangement to an isocyanate. Subsequent hydrolysis or reaction with a protecting group precursor yields the desired amine.

For instance, 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid can be treated with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (Et3N) in a solvent such as tert-butanol (tBuOH). nih.govacs.org The reaction mixture is heated, promoting the Curtius rearrangement. The resulting isocyanate is trapped by the tBuOH solvent to form a tert-butoxycarbonyl (Boc)-protected amine, which can then be deprotected to give the final product, this compound hydrochloride. nih.govacs.org This method provides an efficient route to the target amine, with reported yields for the Boc-protected intermediate being excellent. rsc.org

Table 1: Synthesis of Boc-Protected this compound via Curtius Rearrangement

Starting Material Reagents Solvent Conditions Product Yield

Development of Scalable and Practical Synthetic Protocols for Fluoro-BCPs

The increasing demand for BCP-containing building blocks in medicinal chemistry has driven the development of scalable and practical synthetic routes. nih.gov A significant advancement involves a flow photochemistry approach to construct the BCP core, which can then be further functionalized. nih.govacs.org

A practical, multigram-scale synthesis of the key precursor, 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid, has been developed. nih.govacs.org This protocol starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a compound that can be produced on a large scale. nih.govacs.org The process involves a silver-catalyzed fluorination using Selectfluor. Specifically, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is treated with silver nitrate (AgNO3) and Selectfluor in water at elevated temperatures to yield 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid. nih.govacs.org This method allows for the production of the fluoro-acid on a large scale, which is a crucial step for the subsequent synthesis of the target amine. nih.govacs.org

Another scalable approach has been developed to access fluoro-BCPs, addressing a long-standing challenge in the field. chemrxiv.org This method involves the reaction of a bicyclo[1.1.0]butane intermediate with difluorobromomethane (CHFBr2) to install the fluoro-bridge. chemrxiv.org The resulting product can be obtained in gram quantities and subsequently converted to the desired carboxylic acid, providing a scalable entry point to various fluoro-BCP derivatives. chemrxiv.org

These scalable syntheses of key intermediates are critical for making this compound and its analogs readily available for broader applications in drug discovery programs. rsc.orgrsc.org

Table 2: Scalable Synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid

Starting Material Reagents Solvent Conditions Product Scale

Derivatization and Functionalization Strategies for this compound and Related BCPs

Bridgehead Functionalization for Bifunctional Scaffolds

The functionalization of the tertiary bridgehead positions (C1 and C3) of the BCP scaffold is a well-established strategy for creating bifunctional molecules. researchgate.netnih.gov In the case of this compound, the two bridgehead positions are already substituted with a fluorine atom and an amine group. Further derivatization typically occurs at the amine functionality.

The bridgehead amine exhibits high intrinsic nucleophilicity and low steric hindrance, making it exceptionally reactive. nih.gov This allows for straightforward coupling reactions to attach various molecular fragments. For example, the amine can be readily acylated or engaged in coupling reactions to form amides. A documented synthesis involves coupling N-Boc-3-aminobicyclo[1.1.1]pentane-1-carboxylic acid with 8-aminoquinoline, demonstrating the feasibility of forming amide bonds at the bridgehead position. nih.gov This reactivity enables the incorporation of the 3-fluoro-BCP-amine moiety into larger, more complex molecules, creating bifunctional scaffolds where the BCP core acts as a rigid linker between two distinct functional domains.

Bridge Functionalization Methodologies

In contrast to the well-documented functionalization of bridgehead positions, modifying the three secondary bridge positions of the BCP core is a more recent and challenging field of study. researchgate.netnih.gov These positions offer novel vectors for substitution, providing access to previously unexplored chemical space. nih.govnih.gov

Recent strategies have emerged to address this challenge. One approach involves a "skeletal editing" or "scaffold hopping" strategy, where an azabicyclo[2.1.1]hexane (aza-BCH) is converted into a bridge-functionalized BCP through a nitrogen-deleting skeletal edit. escholarship.orgacs.org This process involves a deamination step that yields a BCP with a functional group at a bridge position. escholarship.orgacs.org

Another advanced methodology involves the programmable late-stage functionalization of BCP bis-boronates. nih.gov This strategy allows for the selective derivatization of both bridgehead (C3) and bridge (C2) positions. nih.gov By capitalizing on the different reactivity of boronic pinacol (B44631) esters (Bpin) at these positions, sequential and selective functionalization can be achieved, enabling access to C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nih.gov While not demonstrated specifically on this compound, these methodologies represent the current state-of-the-art for accessing bridge-functionalized BCPs and could potentially be adapted for fluoro-substituted analogs.

Stereoselective Approaches to Chiral this compound Analogs

The development of stereoselective methods to synthesize chiral BCPs is an area of growing interest, as the introduction of chirality can have profound effects on the biological activity of drug candidates. While the parent this compound is achiral, the introduction of substituents at the bridge positions can create chiral centers.

Methodologies for the stereoselective synthesis of related chiral cyclobutane (B1203170) structures have been reported. For example, enantiodivergent synthetic routes starting from a common chiral precursor have been used to prepare chiral biscyclobutane ureas. acs.org Such strategies, which rely on chiral starting materials and stereocontrolled transformations, provide a conceptual framework for developing stereoselective syntheses of BCP analogs. The principles of using chiral precursors or chiral catalysts to control the stereochemical outcome of reactions that form or functionalize the BCP core are applicable. However, specific, well-established protocols for the direct stereoselective synthesis of chiral analogs of this compound are still an emerging area of research.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding in Fluoro-BCPs

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to understand the electronic structure and bonding within fluorinated bicyclo[1.1.1]pentane systems. The introduction of fluorine, the most electronegative element, significantly perturbs the electronic properties of the BCP core.

Studies on related polyhalogenated BCPs show that fluorine atoms have a direct field effect and increase the s-character of the exocyclic hybrid orbital on the bridgehead carbon. acs.org For instance, calculations on hexafluorobicyclo[1.1.1]pentane revealed an increased s-character of 34% in the exocyclic hybrid orbital at the bridgehead carbon, compared to 30% in the non-fluorinated parent compound. acs.org This increased s-character influences the acidity and basicity of functional groups attached to the bridgehead positions. The high strain energy of the BCP cage, calculated to be around 68 kcal/mol for the parent molecule, is further increased by fluorination, reaching a calculated 101 kcal/mol for the hexafluorinated cage. acs.org This inherent strain is a key feature of its reactivity. acs.org

The electronic effects of substituents in BCPs are transmitted through the cage structure. researchgate.net Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify parameters like fluorine natural charges (Qn) and the occupation number of the C-F antibonding orbital (σCF*), which correlate with observed chemical shifts in ¹⁹F NMR spectroscopy. researchgate.net These calculations help rationalize the electronic environment and the influence of the fluorine atom on the amine group's basicity in 3-fluorobicyclo[1.1.1]pentan-1-amine.

Conformational Analysis and Molecular Geometries of this compound

The bicyclo[1.1.1]pentane scaffold is exceptionally rigid, a property that is highly valued in drug design for pre-organizing substituents into well-defined vectors. nih.gov Unlike flexible alkyl chains or even some cyclic systems, the BCP core does not have multiple low-energy conformations. This rigidity is maintained in this compound.

The molecular geometry of fluorinated BCPs has been confirmed by methods such as single-crystal X-ray diffraction. For example, the structure of the hydrochloride salt of this compound has been confirmed by X-ray analysis. nih.gov In a related compound, dimethyl hexafluorobicyclo[1.1.1]pentane-1,3-dicarboxylate, X-ray analysis revealed a very short interbridgehead distance of 1.979 Å, which is longer than the 1.875 Å in a non-fluorinated analogue, illustrating the electronic and steric effects of fluorine substitution. acs.org Computational studies using methods like MP2/6-31G* provide calculated geometries that are generally in excellent agreement with experimental data. acs.org

The key geometric parameters for the BCP core are the interbridgehead distance and the bond lengths and angles of the methylene (B1212753) bridges. The C1-C3 interbridgehead distance is a critical parameter, and the substitution with fluorine and an amine group is expected to modulate this distance slightly compared to the parent BCP.

Table 1: Representative Calculated Geometric Parameters for Bicyclo[1.1.1]pentane Derivatives.
ParameterParent BCP (Calculated)Hexafluoro-BCP (Calculated)Significance
Interbridgehead Distance (C1-C3)~1.87 Å1.954 ÅFluorination increases the C1-C3 distance. acs.org
Bridgehead Carbon Exocyclic Orbital s-character30%34%Fluorination increases s-character, affecting substituent properties. acs.org

Computational Modeling for Structure-Property Relationships

Computational modeling is a powerful tool for predicting the physicochemical properties of molecules like this compound and establishing structure-property relationships. Key properties for drug discovery, such as acidity/basicity (pKa) and lipophilicity (logP), are significantly influenced by the fluorine atom.

The effect of bridge fluorination on the basicity of the amine group is substantial. Experimental measurements have shown that fluorination of the BCP core reduces the basicity of the bridgehead amine by more than an order of magnitude. nih.gov The pKa of the hydrochloride salt of bicyclo[1.1.1]pentan-1-amine is 8.2, whereas for this compound hydrochloride, it drops to 6.5. nih.gov This is attributed to the strong electron-withdrawing inductive effect of the fluorine atom transmitted through the rigid BCP cage. DFT methods have shown excellent agreement in predicting pKa values for BCP derivatives when compared to experimental data. nih.gov

Similarly, lipophilicity, often estimated computationally as clogP, is affected. Calculations show that incorporating a fluorine atom into the BCP scaffold slightly decreases its lipophilicity. nih.gov This is a desirable trait in medicinal chemistry, where reducing lipophilicity can improve a drug candidate's pharmacokinetic profile. For example, replacing a fluorophenyl ring with a fluoro-bicyclo[1.1.1]pentane moiety can dramatically reduce lipophilicity. nih.gov

Table 2: Comparison of Physicochemical Properties for Fluorinated and Non-Fluorinated BCP Amines.
CompoundExperimental pKa (Hydrochloride Salt)Calculated logP (clogP) of Related AmideReference
Bicyclo[1.1.1]pentan-1-amine8.23.5 nih.gov
This compound6.53.3 nih.gov

Structural Characterization and Advanced Spectroscopic Analysis

X-ray Crystallographic Analysis for Solid-State Structural Determination

The structure of the hydrochloride salt of 3-fluorobicyclo[1.1.1]pentan-1-amine has been confirmed by X-ray analysis, providing definitive proof of its molecular architecture. chemrxiv.org Furthermore, crystallographic studies have been instrumental in confirming the structures of key synthetic intermediates. For instance, the structures of tert-butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamate and 1,3-bis(3-fluorobicyclo[1.1.1]pentan-1-yl)urea, a byproduct formed during synthesis, were confirmed by single-crystal X-ray diffraction. rsc.orgrsc.org This analysis is crucial for verifying reaction outcomes and understanding reaction mechanisms. rsc.org

The data obtained from X-ray crystallography resolves the inherent strain and unique bond angles of the bicyclo[1.1.1]pentane (BCP) core, which is vital for structure-activity relationship (SAR) studies in drug discovery. The rigid, cage-like structure imparted by the BCP core is a key feature that is precisely mapped by this technique. acs.org

Table 1: Representative Crystallographic Data for a Bicyclo[1.1.1]pentane Derivative Note: This table presents data for a related difluoro-substituted BCP derivative to illustrate typical geometric parameters, as detailed crystallographic data for the title compound was not available in the provided sources.

ParameterValue
Crystal SystemMonoclinic
Space GroupP 21/n
C(2)-C(3) Bond Length (Å)1.515 - 1.529
C(3)-C(4) Bond Length (Å)1.515 - 1.529
Comparison C-C Bond Length (Å) in non-fluorinated analogs1.540 - 1.560

Data sourced from a study on difluoro-substituted bicyclo[1.1.1]pentanes, highlighting the slight bond shortening upon gem-difluoro substitution. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

NMR spectroscopy is the primary method for characterizing the structure of this compound and its derivatives in solution. Both ¹H and ¹⁹F NMR are particularly informative, providing detailed electronic and conformational information. acs.org

¹H NMR spectroscopy is routinely used to confirm the identity and purity of this compound derivatives. The highly symmetric and rigid BCP core results in a characteristically simple spectrum for the cage protons. The six bridge protons typically appear as a singlet or a narrow multiplet in the aliphatic region of the spectrum.

For instance, in the Boc-protected derivative, tert-butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamate, the six BCP protons appear as a singlet at 2.30 ppm, while the nine protons of the tert-butyl group give a characteristic singlet at 1.42 ppm. semanticscholar.org The presence of these signals, along with the NH proton signal, confirms the structure of the carbamate.

In more complex derivatives, such as N-((3-fluorobicyclo[1.1.1]pentan-1-yl)carbamoyl)-4-(trifluoromethoxy)benzenesulfonamide, the ¹H NMR spectrum shows distinct signals for the aromatic protons (δ 7.98 and 7.36 ppm) in addition to the BCP proton signals, allowing for full structural assignment. mdpi.com

Table 2: Selected ¹H NMR Data for Derivatives of this compound

CompoundSolventChemical Shift (δ) and Description
tert-Butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamateCDCl₃4.95 (br s, 1H, NH), 2.30 (s, 6H, BCP-H), 1.42 (s, 9H, C(CH₃)₃)
N-((3-fluorobicyclo[1.1.1]pentan-1-yl)carbamoyl)-4-(trifluoromethoxy)benzenesulfonamideCD₃OD7.98 (s, 2H, Ar-H), 7.57 (s, 1H, Ar-H), 7.36 (s, 1H, Ar-H), BCP protons not explicitly listed.

Data sourced from references semanticscholar.org and mdpi.com.

¹⁹F NMR spectroscopy is a powerful technique for characterizing fluorinated molecules due to its high sensitivity and the wide range of chemical shifts. acs.org For this compound and its derivatives, ¹⁹F NMR provides a direct probe of the fluorine atom's local electronic environment.

The ¹⁹F{¹H} NMR (proton-decoupled) spectrum typically shows a singlet, providing a clear diagnostic signal for the presence of the fluorinated BCP core. The chemical shift of this signal is sensitive to the substituent at the other bridgehead position (C1). For example, the ¹⁹F chemical shift for 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid is observed at -150.3 ppm (in CDCl₃). semanticscholar.org When the carboxylic acid is converted to the Boc-protected amine, the fluorine signal shifts significantly to -169.6 ppm, reflecting the change in the electronic nature of the C1 substituent. semanticscholar.org This sensitivity makes ¹⁹F NMR an excellent tool for monitoring the progress of chemical transformations at the C1 position.

Table 3: Selected ¹⁹F NMR Data for 3-Fluoro-BCP Derivatives

CompoundSolventChemical Shift (δ)
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic AcidCDCl₃-150.3 (s)
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanolCDCl₃-145.7 (s)
tert-Butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamateCDCl₃-169.6 (s)
tert-Butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamateCD₃OD-171.1 (s)

Data sourced from references rsc.org and semanticscholar.org.

Bioisosteric Applications and Advanced Molecular Design Principles

Bicyclo[1.1.1]pentane as a Non-Classical Bioisostere for Aromatic and Alkyne Moieties

The bicyclo[1.1.1]pentane (BCP) framework is increasingly recognized as a valuable non-classical bioisostere for para-substituted phenyl rings and linear alkyne groups in drug design. frontiersin.orgnih.gov Its rigid, three-dimensional structure provides a unique geometric arrangement that can mimic the spatial orientation of substituents on these traditional moieties while offering a distinct and often improved set of physicochemical properties. acs.org This bioisosteric replacement is a key strategy in the "escape from flatland" approach in medicinal chemistry, which seeks to enhance drug-like properties by increasing the three-dimensional character of molecules. acs.org

Geometric and Conformational Mimicry in Ligand Design

The BCP core effectively mimics the linear geometry of a para-substituted benzene (B151609) ring, positioning substituents at its 1 and 3 positions with a similar exit vector. frontiersin.org This geometric similarity allows for the preservation of crucial ligand-receptor interactions when a phenyl ring is replaced with a BCP scaffold. The rigid nature of the BCP cage ensures that the substituents are held in a fixed orientation, which can be advantageous for binding to specific protein targets. Unlike the planar and often flexible phenyl ring, the BCP moiety introduces a defined three-dimensional topology, which can lead to enhanced binding affinity and selectivity.

Impact on Molecular Rigidity and Three-Dimensionality in Drug Discovery

The introduction of the BCP scaffold into a drug candidate significantly increases its molecular rigidity and three-dimensionality (sp³ character). acs.org This rigidity can be beneficial in reducing the entropic penalty upon binding to a biological target, potentially leading to higher potency. Furthermore, an increase in the three-dimensional character of a molecule is often associated with improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, and a reduced tendency for non-specific binding. acs.org For instance, the replacement of a central phenyl ring with a BCP moiety in a γ-secretase inhibitor resulted in a compound with equivalent potency but significantly improved aqueous solubility and passive permeability. acs.org

Influence of Fluorine Substitution on Key Molecular Parameters for Design

The incorporation of a fluorine atom onto the BCP scaffold, as in 3-Fluorobicyclo[1.1.1]pentan-1-amine, further refines the molecular properties of this bioisostere. Fluorine's unique electronic properties and small size allow for subtle yet impactful modulations of acidity, basicity, lipophilicity, and polarity, which are critical parameters in drug design. chemrxiv.org

Modulation of Acidity and Basicity of the Amine Moiety

The strong electron-withdrawing nature of the fluorine atom significantly influences the basicity of the neighboring amine group in this compound. Experimental data shows a notable decrease in the pKa of the protonated amine upon fluorination of the BCP core. This reduction in basicity can be advantageous in drug design, as highly basic amines are sometimes associated with toxicity. chemrxiv.org

CompoundpKa of Hydrochloride Salt
Bicyclo[1.1.1]pentan-1-amine8.2
This compound6.5

This interactive table allows for the comparison of the pKa values of the hydrochloride salts of Bicyclo[1.1.1]pentan-1-amine and its fluorinated counterpart. The data is sourced from Mykhailiuk, 2022. chemrxiv.org

Effects on Lipophilicity and Polarity Profiles

Fluorination is a common strategy to modulate the lipophilicity of drug candidates. In the case of the BCP scaffold, the introduction of a fluorine atom has been shown to slightly decrease lipophilicity. chemrxiv.org More significantly, the replacement of a fluorophenyl ring with a fluoro-bicyclo[1.1.1]pentane moiety can dramatically reduce lipophilicity, which can be beneficial for improving a compound's pharmacokinetic profile. chemrxiv.org

CompoundCalculated logP (cLogP)
Aniline0.9
p-Fluoroaniline1.15
Model BCP-containing compound3.5
Model Fluoro-BCP-containing compound3.3

This interactive table presents the calculated logP (cLogP) values for aniline, p-fluoroaniline, and model compounds containing the BCP and fluoro-BCP scaffolds. The data highlights the impact of the scaffold and fluorination on lipophilicity. Data for anilines are from PubChem, and for BCP compounds from Mykhailiuk, 2022. chemrxiv.org

Strategic Design and Integration of this compound in Chemical Biology

The unique combination of properties offered by this compound makes it a valuable building block for strategic integration into bioactive molecules. Its use as a bioisostere for p-fluoroaniline allows for the exploration of novel chemical space while maintaining or improving upon the desired pharmacological and physicochemical properties of a lead compound.

Scaffold Hopping and Lead Optimization Strategies in Bioactive Compound Development

The bicyclo[1.1.1]pentane (BCP) core is increasingly recognized as a valuable bioisostere for commonly used motifs in drug candidates, such as para-substituted phenyl rings, tert-butyl groups, and internal alkynes. The introduction of a fluorine atom to create this compound further refines the utility of this scaffold, providing a unique set of parameters for lead optimization. The strategic replacement of existing scaffolds with the this compound moiety can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profile.

One of the primary drivers for using the BCP scaffold is to move away from the "flatland" of aromatic rings that have historically dominated medicinal chemistry. nih.gov This increase in three-dimensionality can lead to enhanced target engagement, improved solubility, and better metabolic stability. The fluorine atom in this compound can further influence these properties by altering the molecule's lipophilicity and basicity. For instance, the bridge-fluorination of a bicyclo[1.1.1]pentane amine has been shown to reduce its basicity by more than an order of magnitude (pKa of 8.2 for the non-fluorinated amine hydrochloride versus 6.5 for the fluorinated analog). chemrxiv.org This reduction in basicity can be advantageous in mitigating potential toxicity associated with basic nitrogen atoms in drug candidates. chemrxiv.org

The application of this compound in lead optimization is a contemporary tactic aimed at enhancing the drug-like properties of a molecule. researchgate.net By replacing a problematic chemical group with this fluorinated BCP moiety, medicinal chemists can address issues such as poor metabolic stability, low permeability, or off-target effects. The rigid nature of the BCP scaffold can also help in locking in a specific conformation that is optimal for binding to the biological target.

A notable example of leveraging the BCP core for its advantageous properties is the modification of the anti-inflammatory drug Flurbiprofen. While this specific example involves the carboxylic acid derivative, it highlights the principle of replacing a fluorophenyl ring with a fluoro-bicyclo[1.1.1]pentane core to potentially improve the therapeutic profile. chemrxiv.org This strategy of bioisosteric replacement is directly applicable to lead optimization programs involving aryl amines, where this compound can serve as a saturated, three-dimensional substitute.

The following table summarizes the key physicochemical effects of replacing a traditional scaffold with this compound, which are critical for lead optimization:

PropertyEffect of Replacement with this compoundRationale
Three-Dimensionality IncreasedMoves away from flat aromatic structures, potentially improving target binding specificity.
Solubility Generally ImprovedThe saturated, non-aromatic nature of the BCP core can enhance aqueous solubility.
Metabolic Stability Often EnhancedReplacement of metabolically labile aromatic rings can block sites of oxidation.
Lipophilicity (logP) Can be ModulatedThe fluorine atom and the BCP core can be used to fine-tune lipophilicity to optimize permeability and reduce off-target effects. chemrxiv.org
Basicity (pKa) ReducedThe electron-withdrawing effect of the fluorine atom lowers the pKa of the amine, which can mitigate toxicity. chemrxiv.org
Conformational Rigidity IncreasedLocks the molecule into a specific conformation, which can be beneficial for target binding.

Exploration of Novel Chemical Space and Intellectual Property Generation

The use of this compound is a powerful strategy for exploring novel chemical space. rsc.org As the pharmaceutical industry faces challenges with patent cliffs and the need for new therapeutic agents, the development of compounds with unique molecular architectures is of paramount importance. The incorporation of the 3-fluorobicyclo[1.1.1]pentane scaffold allows for the creation of molecules that are structurally distinct from existing drugs, thereby opening up new avenues for therapeutic intervention.

The strategic installation of novel building blocks like this compound into lead compounds is a key approach to secure relevant intellectual property (IP). rsc.org By creating new chemical entities with demonstrably different structures and potentially improved properties, pharmaceutical companies can establish a strong patent position. The novelty of the 3-fluorobicyclo[1.1.1]pentane moiety itself, which is not a commonly encountered scaffold in marketed drugs, makes it an attractive component for generating new IP.

Several patent applications highlight the use of this compound in the synthesis of novel compounds with potential therapeutic applications. These patents demonstrate the active interest in this building block for creating new drug candidates across various disease areas.

For example, patent EP003796975B1 describes the synthesis of benzamide (B126) derivatives incorporating the 3-fluorobicyclo[1.1.1]pentan-1-yl moiety for the treatment of various diseases. epo.org Similarly, patent WO2022074391A1 discloses compounds containing the {3-fluorobicyclo[1.1.1]pentan-1-yl}methyl)amine fragment as inhibitors of the METTL3 enzyme, which has implications for cancer therapy. google.com Another example is patent US12012398B2, which details bicyclic compounds, including those derived from this compound, as androgen receptor modulators. google.com

The following table provides a summary of selected patent applications that feature compounds synthesized from this compound, illustrating its role in generating novel intellectual property:

Patent NumberTherapeutic Area/TargetRole of this compound
EP003796975B1 Not specified in abstractIncorporated into benzamide derivatives. epo.org
WO2022074391A1 METTL3 Inhibitors (e.g., for cancer)Forms part of the core structure of the enzyme inhibitors. google.com
US12012398B2 Androgen Receptor ModulatorsUsed as a key building block for the synthesis of the modulators. google.com

Q & A

What are the most efficient synthetic routes for 3-fluorobicyclo[1.1.1]pentan-1-amine, and how do their yields and scalability compare?

Basic Method : The radical fluorination approach developed by Goh and Adsool enables direct fluorination of bicyclo[1.1.1]pentane precursors using tris(trimethylsilyl)silane (TTMSS) as a radical mediator. This method achieves moderate yields (~50–60%) on gram scales and avoids toxic reagents .
Advanced Method : Strain-release amination, pioneered by Gianatassio et al., allows one-pot synthesis from [1.1.1]propellane using lithium amides. This route scales to >100 g with >80% yield and is compatible with late-stage functionalization of pharmaceutical compounds .

How does the introduction of fluorine at the 3-position alter the electronic and steric properties of bicyclo[1.1.1]pentan-1-amine?

Fluorination introduces electron-withdrawing effects, reducing the amine’s basicity while enhancing metabolic stability. The fluorine atom’s small size minimizes steric hindrance, preserving the scaffold’s ability to act as a bioisostere for aromatic rings or tert-butyl groups. Computational modeling (DFT) and NMR studies confirm these effects, critical for optimizing drug-target interactions .

What analytical techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes fluorinated regioisomers, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve strain-induced chemical shifts .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, particularly for unstable intermediates .
  • X-ray Crystallography : Resolves bond angles and strain in the bicyclo scaffold, aiding in structure-activity relationship (SAR) studies .

How can researchers address contradictions in reported synthetic yields for this compound?

Discrepancies often arise from reaction conditions (e.g., radical initiator concentration, temperature). For example:

  • Radical Fluorination : Higher TTMSS equivalents (2–3 equiv) improve yields but may require purification adjustments .
  • Strain-Release Amination : Lithium amide reactivity varies with solvent (THF vs. Et2_2O); optimizing stoichiometry and reaction time resolves scalability issues .

What role does this compound play in medicinal chemistry as a bioisostere?

The fluorinated bicyclo scaffold replaces aromatic rings or alkynes to enhance solubility, reduce toxicity, and improve pharmacokinetics. For example, Pfizer integrated it into a γ-secretase inhibitor, achieving oral bioavailability and preclinical efficacy in oncology .

What strategies enable late-stage functionalization of this compound in drug candidates?

  • Photochemical Cycloaddition : Forms strained heterocycles via [4+2] reactions with alkenes, expanding diversity .
  • Transition Metal Catalysis : CuI-mediated alkylation introduces substituents at the 3-position without scaffold degradation .

How should researchers handle stability and storage challenges with this compound?

The strained bicyclo scaffold is prone to ring-opening under acidic or oxidative conditions. Recommendations:

  • Store as a hydrochloride salt to enhance stability .
  • Avoid prolonged exposure to light or temperatures >25°C .

What computational tools predict the reactivity of this compound in novel reactions?

DFT calculations (e.g., Gaussian 09) model strain energy release (~30 kcal/mol) and predict regioselectivity in radical or nucleophilic reactions. Molecular docking (AutoDock Vina) evaluates bioisosteric compatibility with target proteins .

How do substitution patterns on the bicyclo scaffold impact metabolic stability?

Fluorination at the 3-position reduces CYP450-mediated oxidation, extending half-life in vivo. Comparative studies show unsubstituted analogs undergo rapid hepatic clearance, while fluorinated derivatives exhibit t1/2_{1/2} >4 hours in rodent models .

What are unresolved challenges in applying this scaffold to CNS-targeted therapeutics?

  • Blood-Brain Barrier (BBB) Penetration : The scaffold’s polarity limits passive diffusion; prodrug strategies (e.g., esterification) are under investigation .
  • Toxicity Profiling : Long-term in vivo studies are needed to assess neurotoxicity risks linked to fluorine metabolism .

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Reactant of Route 1
3-Fluorobicyclo[1.1.1]pentan-1-amine
Reactant of Route 2
3-Fluorobicyclo[1.1.1]pentan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.